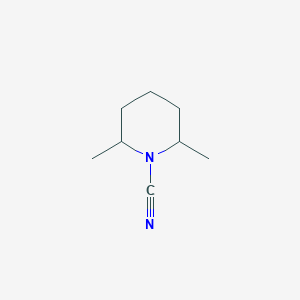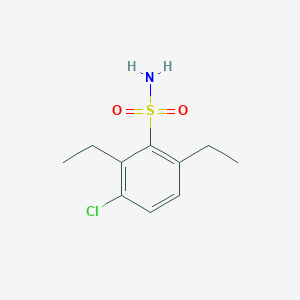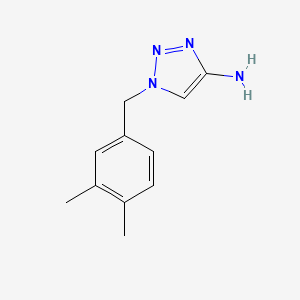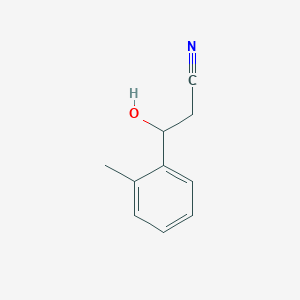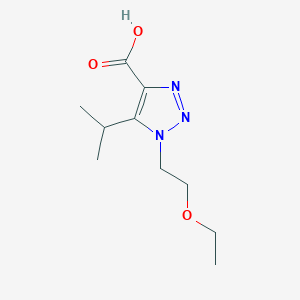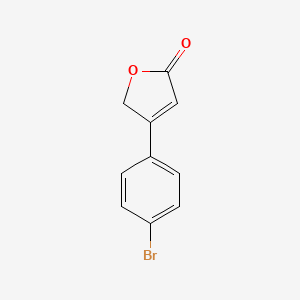![molecular formula C10H13NO2 B15326387 4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
4-[(Pyridin-2-yl)methyl]oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Pyridin-2-yl)methyl]oxolan-3-ol is a chemical compound that features a pyridine ring attached to a hydroxyl group on an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.
化学反应分析
Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Production of pyridin-2-ylmethanol derivatives.
Substitution: Generation of various substituted oxolane derivatives.
科学研究应用
Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
4-[(Pyridin-2-yl)ethyl]oxolan-3-ol
4-[(Pyridin-3-yl)methyl]oxolan-3-ol
4-[(Pyridin-4-yl)methyl]oxolan-3-ol
Uniqueness: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-(pyridin-2-ylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2 |
InChI 键 |
WEWXUVRZNFJUBE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)O)CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
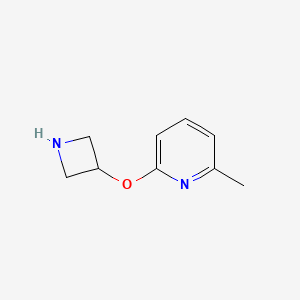
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
